Molecular Structure, Synthesis, and Pharmacological Applications of 8-Methoxyisoquinolin-1(2H)-one
Molecular Structure, Synthesis, and Pharmacological Applications of 8-Methoxyisoquinolin-1(2H)-one
A Technical Guide for Drug Development Professionals and Synthetic Chemists
Executive Summary
In the landscape of modern medicinal chemistry, the isoquinolone core represents a highly privileged heterocyclic scaffold. Specifically, 8-methoxyisoquinolin-1(2H)-one (CAS: 129959-09-7) has emerged as a critical building block for designing potent kinase inhibitors, PARP inhibitors, and novel antihypertensive agents[1]. The strategic placement of the methoxy group at the C8 position—peri to the C1 carbonyl—imparts unique stereoelectronic properties that dictate the molecule's conformation, lipophilicity, and target-binding affinity.
This whitepaper provides an in-depth analysis of the physicochemical properties, state-of-the-art synthetic methodologies, and pharmacological logic surrounding 8-methoxyisoquinolin-1(2H)-one, offering a self-validating framework for researchers to synthesize and deploy this molecule in drug discovery pipelines.
Physicochemical Profiling & Structural Elucidation
The structural integrity of 8-methoxyisoquinolin-1(2H)-one relies on the tautomeric equilibrium between the lactam (isoquinolone) and lactim (hydroxyisoquinoline) forms, though the lactam form predominantly exists in physiological conditions. The C8-methoxy group introduces significant steric encumbrance near the lactam NH, which restricts the rotational degrees of freedom for subsequent N-substitutions (e.g., N-benzyl derivatives). This conformational locking is highly advantageous in structure-based drug design for precisely orienting pharmacophores into rigid protein binding pockets.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 8-methoxyisoquinolin-1(2H)-one |
| CAS Registry Number | 129959-09-7[2] |
| Molecular Formula | C10H9NO2[3] |
| Molecular Weight | 175.18 g/mol [2] |
| Physical State | Solid (typically off-white to light yellow powder)[3] |
| Commercial Purity Standard | ≥98% (HPLC)[3] |
| SMILES | O=C1NC=CC2=C1C(OC)=CC=C2 |
Advanced Synthetic Methodologies: The Platinum-Catalyzed Cascade
Historically, synthesizing 3,4-unsubstituted isoquinolones required harsh acidic conditions or pre-functionalized starting materials that lacked regioselectivity. To overcome these bottlenecks, developed a highly efficient, two-step protocol utilizing a sequential Suzuki cross-coupling followed by a platinum-catalyzed nitrile hydrolysis and cyclization[4].
Causality in Experimental Design
-
Why start with 2-halobenzonitriles? Nitriles are highly robust and remain inert during the initial palladium-catalyzed Suzuki coupling, preventing premature side reactions[5].
-
Why use the Parkins Catalyst for cyclization? Traditional nitrile hydration requires strong acids or bases that would degrade the newly installed vinyl group. The Parkins catalyst—an air-stable Pt(II) complex—exhibits extreme chemoselectivity, hydrating the nitrile to a primary amide without over-hydrolysis to a carboxylic acid. Furthermore, the Pt(II) center subsequently coordinates the pendant alkene, driving an intramolecular hydroamination (cyclization) under mild conditions[5].
Step-by-Step Protocol & Self-Validating Workflow
Step 1: Suzuki Cross-Coupling
-
Reagents: Combine 2-halo-3-methoxybenzonitrile (1.0 eq), commercially available vinyl boronate ester (1.2 eq), and
(2.0 eq) in a dioxane/water mixture (4:1 v/v). -
Catalysis: Add a palladium catalyst such as
(5 mol%). -
Reaction: Purge with nitrogen and heat to 80 °C for 4–6 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the starting material mass disappears and the intermediate (2-vinyl-3-methoxybenzonitrile) mass appears.
-
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate.
Step 2: Nitrile Hydration and Intramolecular Cyclization
-
Reagents: Dissolve the crude 2-vinyl-3-methoxybenzonitrile in an
(3:2) mixture. -
Catalysis: Add the Parkins catalyst (approx. 2–5 mol%).
-
Reaction: Heat the solution at reflux with vigorous stirring until the intermediate is fully consumed (typically 12–24 hours)[4].
-
Validation (IR & NMR): Track the reaction via FT-IR. The sharp nitrile stretch (
) will vanish, replaced by a strong lactam carbonyl stretch ( ).
Fig 1. Sequential Suzuki coupling and Pt-catalyzed cyclization pathway for isoquinolone synthesis.
Pharmacological Relevance & SAR Logic
The 8-methoxyisoquinolone scaffold is not just a structural curiosity; it is a highly active pharmacophore. A landmark study by demonstrated its utility in the discovery of novel vasodilative agents[1].
By synthesizing a series of 2-benzylisoquinolin-1(2H)-ones derived from this core, researchers discovered that these compounds significantly inhibited the contraction of rat mesenteric arterial rings induced by phenylephrine[1].
Structure-Activity Relationship (SAR) Causality:
The efficacy of these derivatives relies heavily on the 8-methoxy substitution. The oxygen atom acts as a critical hydrogen-bond acceptor, while the methyl group provides sufficient steric bulk to lock the N-benzyl appendage into an orthogonal conformation. This specific 3D geometry is required to effectively antagonize the target receptors, leading to a decrease in intracellular
Fig 2. Pharmacological mechanism and SAR logic of 8-methoxyisoquinolone derivatives.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized 8-methoxyisoquinolin-1(2H)-one, the following self-validating analytical parameters must be met before utilizing the compound in biological assays:
-
High-Performance Liquid Chromatography (HPLC): Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). A single sharp peak at 254 nm indicates
98% purity. -
Mass Spectrometry (ESI-MS): Positive ion mode must yield a base peak at m/z 176.07 (
), confirming the molecular weight of 175.18 g/mol [2]. -
H NMR Spectroscopy (
or ):-
A distinct singlet integrating to 3 protons at
confirms the presence of the 8-methoxy group. -
Two coupled doublets at
and validate the C4 and C3 protons of the unsaturated lactam ring. -
A broad, exchangeable singlet
confirms the lactam NH proton.
-
References
-
Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479-8488.[Link]
-
Kang, B.-R., Li, S., Mao, S., Cao, Y.-X., & Zhang, S.-Q. (2015). Discovery of novel 2-benzylisoquinolin-1(2H)-ones as potent vasodilative agents. Bioorganic & Medicinal Chemistry Letters, 25(24), 5707-5711.[Link]
-
MolAid Chemical Database. (2021). 8-methoxyisoquinolin-1(2H)-one | CAS 129959-09-7.[Link]
Sources
- 1. 2-(3,4-dimethoxybenzyl)-8-hydroxyl-6-methoxyisoquinolin-1(2H)-one - CAS号 —— - 摩熵化学 [molaid.com]
- 2. 8-methoxyisoquinolin-1(2H)-one - CAS号 129959-09-7 - 摩熵化学 [molaid.com]
- 3. 8-methoxy-1(2H)-Isoquinolinone | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization [organic-chemistry.org]
